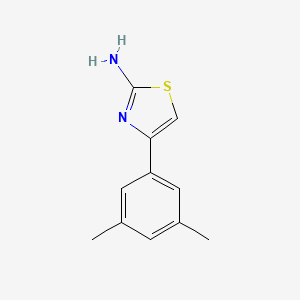

4-(3,5-Dimethylphenyl)thiazol-2-ylamine

説明

Structure

3D Structure

特性

IUPAC Name |

4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-8(2)5-9(4-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWGWNFMUOTEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CSC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374424 | |

| Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-25-7 | |

| Record name | 4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3,5 Dimethylphenyl Thiazol 2 Ylamine and Its Analogues

Established Synthetic Pathways for 4-Arylthiazol-2-ylamines

The construction of the 4-arylthiazol-2-ylamine core predominantly relies on several well-established synthetic reactions. These methods offer versatile and efficient routes to the target molecule and its analogs.

Hantzsch Thiazole (B1198619) Synthesis and its Variations

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the formation of thiazole rings. synarchive.comderpharmachemica.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comyoutube.com In the context of synthesizing 4-(3,5-Dimethylphenyl)thiazol-2-ylamine, this would typically involve the reaction of 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one with thiourea (B124793). researchgate.net The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.comyoutube.com

Variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental compatibility. mdpi.com These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Additionally, solvent-free conditions and the use of catalysts like silica-supported tungstosilicic acid have been explored to create more environmentally friendly protocols. mdpi.comscispace.combepls.com Another modification involves the in situ generation of the α-haloketone from the corresponding acetophenone (B1666503) using a halogenating agent like N-Bromosuccinimide (NBS), thus avoiding the handling of lachrymatory α-haloketones. researchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| 2-Bromo-1-(3,5-dimethylphenyl)ethan-1-one, Thiourea | Reflux in ethanol | This compound | Good | researchgate.net |

| 1-(3,5-Dimethylphenyl)ethan-1-one, Thiourea, NBS | Microwave irradiation in PEG-400/water | This compound | 84-89% | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | mdpi.combepls.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Microwave heating | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Good to excellent | nih.gov |

Condensation Reactions with Thiourea and Related Reagents

The condensation of various carbonyl compounds with thiourea or its derivatives provides a direct route to 2-aminothiazoles. nih.govdocumentsdelivered.com A common method involves the reaction of a substituted acetophenone with thiourea in the presence of an oxidizing agent like iodine. semanticscholar.orgnih.gov This approach allows for the one-pot synthesis of 4-aryl-2-aminothiazoles directly from readily available starting materials. nih.gov

The versatility of this method is demonstrated by its application in the synthesis of a wide array of 4-arylthiazole derivatives. For instance, various substituted acetophenones can be reacted with thiourea to produce the corresponding 4-aryl-2-aminothiazoles, which can then be further functionalized. nih.gov The use of solid-phase synthesis has also been reported, providing a streamlined process for generating libraries of these compounds. nih.gov

One-Pot Multicomponent Reactions for Thiazole Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like thiazole derivatives from simple precursors in a single step. scispace.comnih.gov These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. scispace.com

Several MCRs have been developed for the synthesis of the thiazole ring. nih.govmdpi.com For example, a four-component reaction involving ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur can produce polysubstituted thiazoles in moderate to good yields under metal-free conditions. nih.gov Another approach utilizes the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond donating solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to generate pyrazole-linked thiazoles. acs.org Chemoenzymatic one-pot MCRs have also been reported, employing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions with high yields. mdpi.com

Advanced Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is synthesized, further modifications can be introduced to explore structure-activity relationships and optimize its properties.

Amination and Acylation at the 2-Position of the Thiazole Ring

The 2-amino group of the thiazole ring is a key site for functionalization. nih.govnih.gov It can readily undergo various chemical transformations, including amination and acylation, to introduce diverse substituents. nih.govnih.gov

Acylation of the 2-amino group is a common strategy to produce a wide range of amide derivatives. nih.govnih.gov This can be achieved by reacting the 2-aminothiazole (B372263) with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. nih.govijpsr.com For instance, treatment with chloroacetyl chloride can introduce a reactive handle for further derivatization. ijpsr.com The use of a Boc-protecting group on the 2-amino function can facilitate cleaner acylation reactions, especially for less reactive substrates, followed by a mild deprotection step. nih.gov

Amination reactions, while less commonly described for direct modification of the 2-amino group, can be envisioned through multi-step sequences. For example, the 2-amino group can be converted to a leaving group, followed by nucleophilic substitution with a desired amine. Reductive amination of related thiazole aldehydes or ketones can also be employed to introduce N-alkylated substituents. researchgate.net

Table 2: Examples of Functionalization at the 2-Amino Position

| 2-Aminothiazole Derivative | Reagent | Reaction Type | Product | Reference |

| 2-Amino-4-arylthiazole | Acetic anhydride | Acylation | N-acetylated product | nih.gov |

| 2-Amino-4-arylthiazole | Benzoyl chloride | Acylation | Benzoyl amino derivative | nih.gov |

| 2-Aminothiazole | Chloroacetyl chloride | Acylation | Chloroacetyl amino derivative | ijpsr.com |

| 2-Amino-4-(2-pyridyl)thiazole | Substituted carboxylic acids, EDCI | Amide coupling | Target amides | nih.gov |

| 2-Aminothiazole | Phenyl isocyanate | Addition | Phenylurea derivative | nih.gov |

| 2-Amino-4-arylthiazoles | Peracetylated glucopyranosyl isothiocyanate | Addition | Thiourea derivatives | nih.gov |

Introduction of Diverse Substituents onto the 3,5-Dimethylphenyl Moiety

Alternatively, a more versatile approach involves the synthesis of analogues starting from differently substituted phenyl precursors. For example, instead of 1-(3,5-dimethylphenyl)ethan-1-one, one could use acetophenones with other substitution patterns on the phenyl ring in the Hantzsch synthesis or related condensation reactions. nih.govnih.gov This strategy allows for the systematic introduction of a wide range of substituents, including electron-donating and electron-withdrawing groups, to probe their impact on the molecule's characteristics. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds, providing a powerful method for attaching aryl groups to heterocyclic scaffolds. The Suzuki-Miyaura coupling is a particularly effective and widely used reaction for this purpose. nih.gov This method offers the advantage of mild reaction conditions and the commercial availability of a wide range of boronic acids, which are also environmentally more benign than many other organometallic reagents. nih.gov

In the context of synthesizing 4-aryl-2-aminothiazoles, the Suzuki reaction typically involves the coupling of a halogenated thiazole, such as 2-amino-4-bromothiazole (B130272), with an appropriate arylboronic acid. For the specific synthesis of this compound, this would entail the reaction of 2-amino-4-bromothiazole with (3,5-dimethylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base.

The general catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (the bromothiazole) to form a Pd(II) intermediate.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst. mdpi.com

Various palladium catalysts and ligands have been successfully employed in Suzuki couplings for the synthesis of aryl-substituted thiazoles and related benzothiazole (B30560) structures. nih.govresearchgate.net Common catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle. A variety of arylboronic acids can be used, allowing for the synthesis of a diverse library of 4-arylthiazole derivatives. nih.govresearchgate.net

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling for 4-Arylthiazole Synthesis

| Starting Thiazole | Arylboronic Acid | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Amino-4-bromothiazole | (3,5-Dimethylphenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | This compound |

| 2-Amino-5-bromothiazole | (4-Fluorophenyl)boronic acid | Not specified | Not specified | Not specified | N-(5-(4-fluorophenyl)thiazol-2-yl) derivative nih.govmdpi.com |

Regioselective Synthesis Approaches for Thiazole Derivatives

The regioselective formation of the thiazole ring is critical to ensure the correct placement of substituents. The Hantzsch thiazole synthesis is a classic and highly reliable method for preparing 2-aminothiazoles. This one-pot condensation reaction involves an α-haloketone and a thiourea derivative.

For the synthesis of this compound, the Hantzsch reaction provides a direct and regioselective route. The key starting materials are 2-bromo-1-(3,5-dimethylphenyl)ethan-1-one and thiourea. The reaction mechanism dictates a specific connectivity: the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom of the α-haloketone. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon, and subsequent dehydration yields the 2-amino-4-(3,5-dimethylphenyl)thiazole. The inherent reactivity of the starting materials ensures that the 3,5-dimethylphenyl group is positioned at the 4-position of the thiazole ring.

While the Hantzsch synthesis is highly effective for this specific target, other methods have been developed to enhance regiocontrol, particularly when more complex or substituted thioureas are used. For instance, polymer-supported synthesis approaches have been developed to facilitate product purification and, in some cases, direct the regiochemical outcome. rsc.org One such method involves a supported-reagent system where an α-haloketone reacts sequentially with potassium thiocyanate (B1210189) on silica (KSCN/SiO₂) and then with an amine source on alumina (B75360) (RNH₃OAc/Al₂O₃) in a one-pot procedure. rsc.org

The choice of synthetic strategy is often guided by the availability of starting materials and the desired substitution pattern on the final molecule. For producing 4-aryl-2-aminothiazoles, the Hantzsch synthesis remains a primary and efficient method due to its operational simplicity and high degree of regioselectivity.

Table 2: Comparison of Regioselective Thiazole Synthesis Methods

| Method | Key Reactants | Regiocontrol Principle |

|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thiourea | The reaction pathway is governed by the inherent nucleophilicity of the sulfur and nitrogen atoms of thiourea and the electrophilic centers of the α-haloketone, leading to a specific isomer. |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide | The cyclization pathway is predetermined by the structure of the starting α-aminonitrile. |

| Supported Reagent System | α-Haloketone + KSCN/SiO₂ then NH₄OAc/Al₂O₃ | Stepwise reaction on solid supports allows for controlled formation of intermediates, ensuring regioselectivity. rsc.org |

Structural Characterization and Elucidation of 4 3,5 Dimethylphenyl Thiazol 2 Ylamine Compounds

Advanced Spectroscopic Analysis for Structural Proof

The molecular structure of 4-(3,5-dimethylphenyl)thiazol-2-ylamine is definitively established through the synergistic use of several high-level spectroscopic techniques. These methods provide complementary information, allowing for a complete and unambiguous assignment of the compound's constitution and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data regarding the number and environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups (–CH₃) on the phenyl ring are chemically equivalent and would produce a sharp singlet, typically integrating to six protons. The aromatic protons on the 3,5-disubstituted phenyl ring would appear as two distinct signals: one singlet for the proton at the C4 position and another singlet (or very finely split multiplet) for the two equivalent protons at the C2 and C6 positions. mdpi.com The thiazole (B1198619) ring proton at the 5-position would also yield a singlet. The protons of the primary amine group (–NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, a specific number of signals is anticipated. The two methyl carbons would give a single signal in the aliphatic region. The dimethylphenyl ring would show four distinct signals: one for the two methyl-substituted carbons, one for the carbon attached to the thiazole ring, one for the two carbons ortho to the point of attachment, and one for the single carbon para to the attachment point. docbrown.info The thiazole ring would exhibit three signals: one for the carbon bearing the amino group (C2), one for the carbon attached to the phenyl ring (C4), and one for the C5 carbon. chemicalbook.comchemicalbook.com

2D NMR Techniques: To confirm these assignments, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC would reveal longer-range couplings (2-3 bonds) between protons and carbons, for instance, confirming the connectivity between the phenyl ring protons and the thiazole carbon (C4), and between the methyl protons and their attached aromatic carbons. researchgate.net

Predicted NMR Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.5 (s, 2H) | Aromatic C-H (positions 2', 6') | ~168 | Thiazole C2 (C-NH₂) |

| ~7.0 (s, 1H) | Aromatic C-H (position 4') | ~150 | Thiazole C4 |

| ~6.8 (s, 1H) | Thiazole C5-H | ~138 | Aromatic C (positions 3', 5') |

| ~5.0 (br s, 2H) | -NH₂ | ~134 | Aromatic C (position 1') |

| ~2.3 (s, 6H) | -CH₃ | ~129 | Aromatic C (position 4') |

| ~125 | Aromatic C (positions 2', 6') | ||

| ~105 | Thiazole C5 | ||

| ~21 | -CH₃ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would verify the molecular formula, C₁₁H₁₂N₂S. The experimentally determined mass would be compared to the theoretical exact mass, with a very low margin of error (typically <5 ppm), confirming the compound's identity. mdpi.commdpi.com

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂S |

| Molecular Weight | 204.29 g/mol |

| Calculated Exact Mass [M+H]⁺ | 205.0794 Da |

| Expected Measurement | 205.0794 ± 0.0010 Da |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively. The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. nih.govnih.govrsc.org

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl & Thiazole) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₃) |

| 1600 - 1650 | C=N Stretch | Thiazole Ring |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl and thiazole rings in this compound is expected to give rise to strong absorptions in the UV region. Typically, π → π* transitions for such aromatic and heteroaromatic systems occur between 250-350 nm. researchgate.net The presence of non-bonding electrons on the nitrogen and sulfur atoms may also allow for n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

Expected UV-Vis Absorption Maxima

| λmax (nm) (Predicted) | Electronic Transition | Chromophore |

|---|---|---|

| ~280-320 | π → π* | Phenyl-Thiazole Conjugated System |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods elucidate the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Anticipated Crystallographic Parameters

| Parameter | Expected Feature | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar aromatic thiazoles nih.govresearchgate.net |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Frequent for achiral molecules forming H-bonds |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonding | Presence of amine donor and thiazole nitrogen acceptor researchgate.net |

| Secondary Interaction | π–π Stacking | Presence of extended aromatic systems |

| Phenyl-Thiazole Dihedral Angle | 10-40° | Balance between conjugation and steric effects |

Structure Activity Relationship Sar Investigations of 4 3,5 Dimethylphenyl Thiazol 2 Ylamine Analogues

Systematic Modification of the 2-Amino Group and its Impact on Biological Activity

The 2-amino group of the thiazole (B1198619) ring is a common site for chemical modification to explore and optimize the biological activity of this class of compounds. Research on related 4-phenylthiazol-2-ylamine derivatives provides valuable insights into how alterations at this position can affect potency.

In a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications to the amino group were shown to be critical for their antiproliferative activity against lung cancer cells. nih.gov The introduction of a propanoic acid chain on the 2-amino nitrogen, followed by further functionalization, led to compounds with varying degrees of cytotoxicity. nih.gov

For instance, the conversion of the carboxylic acid to an oxime or a carbohydrazide (B1668358) significantly enhanced anticancer activity. nih.gov This suggests that the electronic properties and hydrogen bonding capacity of the substituent at the 2-amino position are key determinants of biological effect. The oxime derivatives, in particular, showed potent cytotoxicity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin, in A549 lung cancer cells. nih.gov

Interactive Table: Antiproliferative Activity of 2-Amino Group Modified Thiazole Analogues

| Compound Type | Modification | Cell Line | IC50 (µM) |

|---|---|---|---|

| Carboxylic Acid | -COOH | A549 | Moderate Activity |

| Oxime Derivative | -C=NOH | A549 | 2.47 - 5.42 |

| Carbohydrazide | -CONHNH2 | A549 | Low Micromolar |

| Cisplatin (Reference) | - | A549 | >5.42 |

Data sourced from a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. nih.gov

These findings underscore the importance of the 2-amino group as a handle for derivatization to modulate the pharmacological profile of 4-phenylthiazole (B157171) scaffolds.

Influence of Substituent Variations on the 3,5-Dimethylphenyl Moiety

The substitution pattern on the phenyl ring at the 4-position of the thiazole core plays a crucial role in determining the biological activity of these compounds. While direct SAR studies on the 3,5-dimethylphenyl moiety of the title compound are not extensively documented in the provided results, research on other 4-phenylthiazole analogues offers valuable principles.

In a series of thiazole-based acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on the 4-phenyl ring were found to influence their inhibitory potency. nih.gov For example, the presence of methoxy (B1213986) (OCH3) or methyl (CH3) groups on the phenyl ring resulted in compounds with notable AChE inhibitory activity. nih.gov The specific placement of these groups can affect how the molecule fits into the active site of its biological target. nih.gov

A separate study on 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogues as carbonic anhydrase IX inhibitors also highlighted the impact of phenyl ring substitution on activity. nih.gov Although this is a different scaffold, the principle that substituents on the phenyl ring modulate biological activity is a consistent theme in the SAR of thiazole-containing compounds. nih.gov

The 3,5-dimethyl substitution pattern in 4-(3,5-Dimethylphenyl)thiazol-2-ylamine provides a specific steric and electronic profile that would influence its interaction with a biological target. The methyl groups are electron-donating and increase the lipophilicity of the phenyl ring, which can enhance binding to hydrophobic pockets in a protein.

Conformational Analysis and its Correlation with Pharmacological Potency

For thiazole derivatives, molecular docking studies have been employed to understand their binding modes. nih.gov In research on thiazole-based AChE inhibitors, docking simulations revealed that active compounds adopt a binding orientation similar to that of the known inhibitor donepezil (B133215) within the active site gorge of the enzyme. nih.gov The thiazole moiety itself often engages in key interactions with amino acid residues such as Tyr341, Tyr337, and Phe338. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these key features helps in the design of new, more potent and selective drugs.

Pharmacophore models are typically derived from the analysis of a set of active compounds or from the structure of the ligand-protein complex. nih.gov Common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov

For thiazole-based compounds, the key pharmacophoric elements often involve:

The thiazole ring: This can act as a central scaffold and participate in aromatic or hydrophobic interactions. nih.gov

The 2-amino group: This group can serve as a hydrogen bond donor. nih.gov Modifications at this position can introduce additional pharmacophoric features.

The substituted phenyl ring: The aromatic ring itself is a key hydrophobic feature, and the substituents can provide additional points of interaction. For example, the methyl groups of the 3,5-dimethylphenyl moiety contribute to hydrophobic interactions. nih.gov

In a pharmacophore model for XIAP protein inhibitors, hydrophobic interactions, hydrogen bond donors, and hydrogen bond acceptors were identified as crucial for binding. nih.gov Similarly, for this compound and its analogues, a combination of these features would be essential for their interaction with a biological target. The precise arrangement of these features in three-dimensional space defines the pharmacophore and is critical for biological activity.

Biological Evaluation and Pharmacological Profiling of 4 3,5 Dimethylphenyl Thiazol 2 Ylamine Derivatives

In Vitro Assessment of Biological Activities

The biological significance of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine derivatives has been substantiated through extensive in vitro testing, revealing their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their ability to modulate specific enzymes and receptors.

Derivatives of the this compound scaffold have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. The structural modifications on the thiazole (B1198619) ring system play a crucial role in defining their cytotoxic potency and selectivity.

The anticancer effects of thiazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies on related thiazolidinone structures, which share the thiazole core, indicate that these compounds can trigger apoptosis through various mechanisms. One such mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells. nih.gov This increase in intracellular ROS can subsequently damage cellular components and initiate apoptotic signaling cascades. nih.gov

Furthermore, investigations into thiadiazole-based compounds, which are structurally related to thiazoles, have shown that they can induce apoptosis by modulating the expression of key regulatory proteins. For instance, some compounds have been found to cause a down-regulation of the anti-apoptotic protein Bcl-X(L) in the early phases of treatment, followed by an up-regulation of the pro-apoptotic protein Bax in later stages. nih.gov This shift in the Bax/Bcl-X(L) ratio is a critical event in committing a cell to apoptosis. The apoptotic process is often executed through the activation of caspases, with studies showing a positive correlation between the activity of caspase-3 and the induction of apoptosis by these compounds. nih.gov Inhibition of survival pathways, such as the Akt/PKB signaling cascade, has also been identified as a late-phase event in the apoptotic mechanism induced by these derivatives. nih.gov

The antiproliferative efficacy of this compound derivatives and related compounds has been evaluated against a panel of human cancer cell lines. The data reveals a broad spectrum of activity, with potency varying based on the specific substitutions on the molecular scaffold and the cancer cell type.

For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated for their inhibitory activity. nih.gov While the primary target was 5-lipoxygenase, the study provides a framework for the activity of this class of compounds. Another study on novel thiazole-5-carboxamide (B1230067) derivatives showed moderate inhibitory activity against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. mdpi.com Similarly, studies on other thiazole derivatives have reported significant growth inhibition against leukemia, melanoma, hepatocarcinoma, and glioblastoma cell lines. researchgate.net

The table below summarizes the reported anticancer activity of selected thiazole derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity Metric | Reported Value | Source |

|---|---|---|---|---|---|

| 2-Arylamido-thiazole | 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | IC50 | 0.2-1 µM | nih.gov |

| Piperazinyl-thiazole acetamide | Compound 9 (specific structure in source) | Leukemia Cell Subpanel | GI50 | 3.51 µM | nih.gov |

| Piperazinyl-thiazole acetamide | Compound 9 (specific structure in source) | Prostate Cancer Cell Subpanel | GI50 | 5.15 µM | nih.gov |

| Thiazolyl Pyridine | Compound 8e (specific structure in source) | A549 (Lung) | IC50 | 0.302 µM | nih.gov |

| Thiazole-5-carboxamide | Compound 8c (specific structure in source) | A-549 (Lung) | % Inhibition | 48% at 5 µg/mL | mdpi.com |

| Imidazo[2.1-b]thiazole | Compound 7h (specific structure in source) | A549 (Lung) | IC50 | Moderate Activity | researchgate.net |

| Imidazo[2.1-b]thiazole | Compound 7h (specific structure in source) | Caco-2 (Colon) | IC50 | Moderate Activity | researchgate.net |

The thiazole nucleus is a fundamental component of many antimicrobial agents. jchemrev.combiointerfaceresearch.com Derivatives of this compound have been explored for their efficacy against a range of microbial pathogens, including bacteria and fungi.

Studies have shown that various thiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.com For instance, certain novel thiazole derivatives demonstrated significant bactericidal activity against S. aureus and E. coli. jchemrev.com The introduction of different substituents onto the thiazole ring allows for the modulation of antimicrobial potency and spectrum. nih.gov Some derivatives have shown activity against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), that surpasses standard reference drugs like ampicillin. nih.gov

In the realm of antifungal agents, thiazole derivatives have been effective against various Candida species and Aspergillus fumigatus. jchemrev.comnih.gov The activity of some synthetic thiazoles has been found to be comparable to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com Molecular docking studies suggest that the mechanism of antibacterial action for some of these compounds may involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis. nih.gov For antifungal activity, inhibition of 14α-lanosterol demethylase is a probable mechanism. nih.gov

The table below presents the antimicrobial activity of selected thiazole derivatives.

| Compound Class | Specific Derivative Example | Organism | Activity Metric | Reported Value (µg/mL unless stated) | Source |

|---|---|---|---|---|---|

| Heteroaryl Thiazole | Compound 3 (specific structure in source) | S. aureus (MRSA) | MIC | 230-700 | nih.gov |

| Heteroaryl Thiazole | Compound 9 (specific structure in source) | Candida species | MIC | 60-230 | nih.gov |

| Thiazole with β-Amino Acid | Compound 2a | S. aureus | MIC | 1-2 | nih.gov |

| Thiazole with β-Amino Acid | Compound 2a | A. fumigatus (azole resistant) | Antifungal Activity | Active | nih.gov |

| Di- and Trithiazoles | Specific structures in source | Various Bacteria/Fungi | Activity | High activity, exceeds standard | mdpi.com |

Thiazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, are known for their anti-inflammatory properties. nih.gov This has prompted research into new thiazole derivatives as potential anti-inflammatory and analgesic agents. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, have confirmed the anti-inflammatory effects of newly synthesized thiazolo[4,5-b]pyridine (B1357651) derivatives. biointerfaceresearch.com Some of these compounds exhibited activity comparable to or exceeding that of the reference drug, Ibuprofen. biointerfaceresearch.com Further mechanistic studies on certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed that their anti-inflammatory action is linked to the inhibition of COX/LOX pathways. nih.gov Some compounds also showed a mild antihistaminic effect, suggesting they may inhibit the release of mediators from mast cells. nih.gov

The structural versatility of the this compound framework makes it a privileged scaffold for targeting various enzymes and receptors.

Cyclooxygenase/Lipoxygenase (COX/LOX) Inhibition : As mentioned, a key mechanism for the anti-inflammatory activity of thiazole derivatives is the inhibition of COX and LOX enzymes. nih.gov A study by Suh et al. focused on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-LOX inhibitors. Notably, the derivative N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent LOX inhibitor, showing 98% inhibition in both enzymatic and cell-based assays, with an IC50 value of 127 nM. nih.gov

Kinase Inhibition : Thiazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A series of 4-aryl-5-aminoalkyl-thiazole-2-amines were designed and synthesized as inhibitors of Rho-associated kinase (ROCK II), an enzyme implicated in cancer and cardiovascular diseases. nih.gov One derivative, Compound 10l, demonstrated significant ROCK II inhibitory activity with an IC50 value of 20 nM. nih.gov

Monoamine Oxidase (MAO) Inhibition : Derivatives of (thiazol-2-yl)hydrazone have been synthesized and evaluated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B), enzymes involved in the metabolism of neurotransmitters. nih.gov These studies revealed that a phenyl ring at the C4 position of the thiazole is an important feature for achieving selective inhibition of MAO-B, a target for treating neurodegenerative disorders like Parkinson's disease. nih.gov

Other Enzyme Inhibition : Research has also shown that certain arylated thiazole derivatives can inhibit other enzymes. For example, a derivative with a 3,5-dimethylphenyl group exhibited excellent inhibitory activity against nucleotide pyrophosphatases (NPPs) with an inhibitory concentration of 2.09 ± 0.13 μM. d-nb.info Additionally, various thiazolidinone derivatives have been studied as inhibitors of mushroom tyrosinase. researchgate.net

The table below summarizes the enzyme inhibitory activity of various thiazole derivatives.

| Compound Class | Specific Derivative | Target Enzyme | Activity Metric | Reported Value | Source |

|---|---|---|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amine | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-Lipoxygenase (5-LOX) | IC50 | 127 nM | nih.gov |

| 4-Aryl-5-aminoalkyl-thiazole-2-amine | Compound 10l (specific structure in source) | ROCK II | IC50 | 20 nM | nih.gov |

| Arylated Thiazole Derivative | Compound 12e (3,5-dimethylphenyl derivative) | Nucleotide Pyrophosphatases (NPPs) | IC50 | 2.09 ± 0.13 μM | d-nb.info |

| Imidazo[2.1-b]thiazole | Compound 1 (specific structure in source) | COX-2 | Inhibition | Potent and selective inhibitor | nih.gov |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one | Compound 21b (specific structure in source) | COX-1 | IC50 | 10 µM | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

Kinase Inhibition (e.g., CDK2, Nek2/Hec1, PI3K alpha)

Derivatives of the 2-aminothiazole (B372263) scaffold have been widely investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

One study identified N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide as a potential inhibitor of the Nek2 and Hec1 enzymes, which are involved in mitosis, suggesting a role in cancer cell metabolism. mdpi.com Other research into thiazole derivatives has revealed a broad spectrum of kinase inhibitory activity. For instance, a series of 4-aryl-5-aminoalkyl-thiazole-2-amines were designed and synthesized as inhibitors of Rho-associated kinase (ROCK II), with one compound showing an IC50 value of 20 nM. nih.gov

In the context of Cyclin-Dependent Kinases (CDKs), which are key to cell cycle progression, various thiazole-based compounds have shown significant activity. While some 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were found to be potent and selective inhibitors of CDK9 over CDK2, this highlights the tunability of the thiazole scaffold for kinase selectivity. researchgate.net Specifically, compound 12u in one study inhibited CDK9 with an IC50 of 7 nM and demonstrated over 80-fold selectivity against CDK2. researchgate.net Other research has focused on developing direct CDK2 inhibitors, with new pyrazolo[3,4-d]pyrimidinone derivatives showing promise. mdpi.com Additionally, thiazolo[5,4-f]quinazolines have been evaluated against a panel of serine/threonine kinases, identifying potent and selective inhibitors of DYRK1A and DYRK1B. nih.gov Thiazole and thiadiazole carboxamide derivatives have also been developed as potent c-Met kinase inhibitors. biomedpharmajournal.org

Table 1: Kinase Inhibition by Thiazole Derivatives

| Compound Class/Name | Target Kinase(s) | Reported Activity (IC₅₀/Kᵢ) | Source(s) |

|---|---|---|---|

| N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide | Nek2/Hec1 | Potential Inhibitor | mdpi.com |

| 4-Aryl-5-aminoalkyl-thiazole-2-amines (e.g., Compound 10l) | ROCK II | 20 nM | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine (e.g., Compound 12u) | CDK9 | 7 nM | researchgate.net |

| Thiazole/thiadiazole carboxamides (e.g., Compound 51am) | c-Met | Potent biochemical and cellular inhibition | biomedpharmajournal.org |

| Acridinyl-thiazoline derivatives | CDK1 | Moderate inhibition | zsmu.edu.ua |

| Thiazolo[5,4-f]quinazolines | DYRK1A/DYRK1B | Subnanomolar inhibition | nih.gov |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory process, metabolizing arachidonic acid into prostaglandins and leukotrienes, respectively. frontiersin.orgnih.govnih.gov Dual inhibition of these pathways is a key strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional NSAIDs. biointerfaceresearch.com

Thiazole derivatives have emerged as significant modulators of these pathways. japsonline.comresearchgate.net A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized as direct 5-LOX inhibitors. japsonline.com Within this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, a close analog of the subject compound, was identified as the most potent LOX inhibitor with an IC₅₀ of 127 nM and 98% inhibition in a cell-based assay. japsonline.com Other studies have focused on developing dual COX/LOX inhibitors. For example, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of both COX and LOX pathways. Another investigation identified (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h ) as a highly potent and selective COX-2 inhibitor, with an IC₅₀ value equivalent to the control drug etoricoxib, and significant 5-LOX inhibitory activity. researchgate.net

Table 2: COX and LOX Inhibition by Thiazole Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Reported Activity (IC₅₀) | Source(s) |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 127 nM | japsonline.com |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d ) | 5-LOX | 23.08 μM | |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h ) | COX-2 | 0.07 ± 0.02 μM | researchgate.net |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h ) | 5-LOX | 0.29 ± 0.09 μM | researchgate.net |

| 4-(4-benzylphenyl)thiazol-2-amine (ARM1) | LTA₄H / 5-LOX | Low micromolar inhibition |

Dihydrofolate Reductase (DHFR) and Other Enzyme Targets

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. Its inhibition can lead to cell death, making it an important target for antimicrobial and anticancer therapies. The thiazole scaffold has been incorporated into molecules designed as DHFR inhibitors. For instance, new thiophenyl-pyrazolyl-thiazole hybrids have been designed and synthesized, showing potential as DHFR inhibitors. Molecular hybridization is a common strategy, combining different pharmacophores to enhance biological activity. While many reported DHFR inhibitors are based on pyrimidine (B1678525) motifs, the diversity of heterocyclic structures, including thiazoles and thiadiazoles, continues to be explored for this target.

Platelet GPIIb/IIIa Receptor Antagonism

The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor is an integrin found on platelets that plays a final, common role in platelet aggregation. Antagonism of this receptor is a therapeutic strategy for preventing thrombosis. Thiazole-containing compounds have been identified as potent antiplatelet agents. A thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was found to be a powerful inhibitor of collagen-induced platelet aggregation in vitro, active in human platelet-rich plasma at very low concentrations. Furthermore, a 3-alkyl-3H-thiazoline derivative known as PS 028 has been identified as a GP IIb/IIIa receptor antagonist and a lead compound for developing orally active platelet aggregation inhibitors. zsmu.edu.ua

Anticonvulsant Activity Assessment

Epilepsy is a common neurological disorder, and there is a continuous search for new anticonvulsant drugs with improved efficacy and fewer side effects. japsonline.com The thiazole nucleus is a component of some established anticonvulsant agents, such as riluzole. japsonline.com Research has explored various thiazole derivatives for this activity, primarily using maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models in mice.

Several studies have demonstrated the anticonvulsant potential of thiazole-containing structures. Fused heterocyclic systems, such as 6-(substituted-phenyl)thiazolo[3,2-b] frontiersin.orgjapsonline.comtriazole derivatives, have shown protection against MES-induced seizures. japsonline.com Hybrid molecules combining thiazole with a 4-thiazolidinone (B1220212) ring have also been extensively studied. frontiersin.org One such derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ), was identified as a highly active compound in one series. Another study found that 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent anticonvulsant activity in both PTZ and MES assays. frontiersin.org

Table 3: Anticonvulsant Activity of Thiazole Derivatives in Animal Models

| Compound/Derivative Class | Seizure Model | Reported Activity (ED₅₀) | Source(s) |

|---|---|---|---|

| 6-(4-fluorophenyl)thiazolo[3,2-b] frontiersin.orgjapsonline.comtriazole (3c ) | MES | 49.1 mg/kg | japsonline.com |

| 6-(4-Propoxyphenyl)thiazolo[3,2-b] frontiersin.orgjapsonline.comtriazole (5b ) | PTZ | 63.4 mg/kg | japsonline.com |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6 ) | MES & scPTZ | Most active in series | |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g ) | MES | 23.7 mg/kg | |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g ) | scPTZ | 18.9 mg/kg |

Other Investigated Biological Activities (e.g., Antiprion, Anti-HIV, Antioxidant)

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the prion protein. 2-Aminothiazoles have been identified as a novel class of small molecules with antiprion activity. Structure-activity relationship studies led to the identification of lead compounds with improved potency and brain exposure. For example, the analog (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine exhibited an EC₅₀ of 0.94 µM in prion-infected neuroblastoma cells.

The thiazole nucleus is present in compounds investigated for activity against the Human Immunodeficiency Virus (HIV). zsmu.edu.ua A series of N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl benzamides were synthesized and evaluated for anti-HIV-1 and anti-HIV-2 activity, with two compounds showing notable activity against HIV-2. zsmu.edu.ua Other research on 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles found that several derivatives significantly inhibited the viral cytopathic effect in HIV-infected cells. A mini-review of thiazole hybrids highlighted several compounds with potent activity against various HIV-1 strains, with some exhibiting EC₅₀ values in the nanomolar range.

Reactive oxygen species can cause cellular damage, contributing to a range of diseases. Various thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties. Studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed antioxidant activities alongside their primary enzyme inhibitory functions. Similarly, novel derivatives of thiazolo[4,5-b]pyridine and other substituted thiazoles have demonstrated potent antioxidant and radical scavenging effects against species like DPPH.

In Vivo Efficacy and Preliminary Toxicological Assessments

The translation of in vitro activity to in vivo models is a critical step in drug development. For this compound derivatives and related compounds, several studies have reported on their efficacy in animal models and provided initial toxicological data.

In the area of oncology, a thiazole carboxamide derivative (51am ) developed as a c-Met inhibitor exhibited a good pharmacokinetic profile in BALB/c mice. biomedpharmajournal.org A CDK9 inhibitor (12u ) demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells with a significant therapeutic window compared to normal B- and T-cells. researchgate.net

For anti-inflammatory applications, a thiazole derivative with dual COX-2/5-LOX inhibitory activity (7h ) showed 63% inhibition of paw edema in a carrageenan-induced in vivo model, along with a favorable gastric safety profile in antiulcer studies. researchgate.net Another thiazole derivative with antithrombotic potential was found to be orally active in five different laboratory species, and its LD₅₀ in mice was determined to be greater than 1000 mg/kg via intraperitoneal administration, indicating low acute toxicity.

In the assessment of anticonvulsant activity, in vivo neurotoxicity is often evaluated using the rotarod test to determine the median toxic dose (TD₅₀). For 6-(4-fluorophenyl)thiazolo[3,2-b] frontiersin.orgjapsonline.comtriazole (3c ), the TD₅₀ was 94.1 mg/kg. japsonline.com Another compound, 4g , from a series of benzoxazole-triazolones, had a TD₅₀ of 284.0 mg/kg, indicating a high protective index.

Regarding antiprion agents, a lead 2-aminothiazole analog was shown to be orally absorbed and achieved high concentrations in the brains of mice after several days of administration, demonstrating its ability to cross the blood-brain barrier and sustain therapeutic levels.

Animal Models for Therapeutic Evaluation

The therapeutic potential of thiazole derivatives is often evaluated in various animal models to assess their efficacy in a living organism. For the broader class of 2-aminothiazoles, which includes the this compound scaffold, structure-activity relationship (SAR) studies have identified the substituted dimethylphenyl group as a significant pharmacophore, particularly for anti-inflammatory activity. nih.gov

However, based on a comprehensive review of the available scientific literature, specific in vivo studies utilizing animal models for the therapeutic evaluation of this compound or its direct derivatives have not been extensively reported. While related thiazole compounds have been assessed in models of alcoholism and inflammation, this specific data for the title compound is not publicly available. nih.govnih.gov

To illustrate the type of data that would be generated from such studies, the following table provides a hypothetical representation of results from a carrageenan-induced paw edema model, a common animal model for acute inflammation.

| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Animal Model |

| This compound Derivative A | 10 | Data not available | Carrageenan-induced paw edema |

| This compound Derivative B | 20 | Data not available | Carrageenan-induced paw edema |

| Indomethacin (Control) | 10 | Data not available | Carrageenan-induced paw edema |

| This table is for illustrative purposes only, as specific data for this compound derivatives in this model is not available in the reviewed literature. |

Mechanistic Insights into Biological Action

Understanding the mechanism of action of a compound is fundamental to drug discovery and development. This involves identifying its molecular targets and how it modulates cellular pathways.

Elucidation of Molecular Targets and Binding Mechanisms

The molecular targets of this compound derivatives have not been specifically elucidated in the available scientific literature. Research on other substituted thiazole derivatives has revealed a range of potential molecular targets, including enzymes and receptors. For instance, various thiazole-containing compounds have been investigated as inhibitors of tubulin polymerization, and as modulators of AMPA receptors. nih.govmdpi.com However, these findings are not directly transferable to the this compound scaffold without specific experimental validation.

Molecular docking studies are often employed to predict the binding interactions between a ligand and its putative target. Such studies for other thiazole derivatives have provided insights into their binding modes. For example, docking studies have been conducted on thiazole derivatives targeting tubulin. nih.gov

The following table illustrates the type of data that would be generated from molecular docking and binding assays.

| Compound | Molecular Target | Binding Affinity (Ki/IC50) | Key Interacting Residues |

| This compound | Not Determined | Data not available | Data not available |

| This table is for illustrative purposes only, as the molecular targets and binding mechanisms for this compound have not been reported. |

Investigation of Cellular and Biochemical Pathway Modulation

Consistent with the lack of identified molecular targets, there is no specific information available regarding the modulation of cellular and biochemical pathways by this compound derivatives. The downstream consequences of a compound binding to its molecular target are typically investigated through a variety of cellular assays. For example, the MTT assay is a colorimetric method used to assess cell metabolic activity, which can indicate changes in cell proliferation or cytotoxicity. ambeed.com

Should a molecular target be identified for this compound derivatives, subsequent studies would likely investigate their effects on relevant signaling pathways. For instance, if a kinase were identified as a target, researchers would examine the phosphorylation status of its downstream substrates.

Computational Chemistry and Molecular Modeling of 4 3,5 Dimethylphenyl Thiazol 2 Ylamine

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. Docking simulations calculate a score that estimates the strength of the ligand-protein interaction, with more negative scores typically indicating stronger binding. rjeid.comnih.gov

For 4-(3,5-dimethylphenyl)thiazol-2-ylamine, docking studies would be performed against various protein targets implicated in diseases like cancer or microbial infections, where thiazole (B1198619) derivatives have shown activity. rjeid.comnih.gov For instance, studies on similar 4-phenylthiazol-2-amine derivatives have investigated their binding to targets such as the estrogen receptor-α (ER-α) for breast cancer. rjeid.comnih.gov The primary interactions often involve hydrogen bonds with the thiazole's amine group and hydrophobic interactions involving the dimethylphenyl ring. rjeid.com

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is illustrative and based on typical results for similar compounds.)

| Protein Target (PDB ID) | Potential Disease Area | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| ER-α (e.g., 3ERT) | Breast Cancer | -8.5 | LEU346, THR347, TRP383, MET421 |

| DNA Gyrase (e.g., 5MMN) | Bacterial Infections | -7.9 | ASP73, GLY77, ILE78, ARG136 |

| Tubulin (e.g., 1SA0) | Cancer | -9.1 | CYS241, LEU248, ALA316, VAL318 |

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to analyze the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, assessing the conformational changes and the persistence of key binding interactions. researchgate.net Parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues, are calculated to quantify the stability of the complex. nih.gov

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over tens to hundreds of nanoseconds. Stable binding is indicated by low and converging RMSD values for both the ligand and protein, suggesting that the ligand remains securely in the binding pocket without causing significant disruption to the protein's structure. researchgate.net

Table 2: Illustrative Summary of MD Simulation Analysis for a Ligand-Protein Complex (Note: This table presents typical parameters evaluated in MD studies.)

| Simulation Parameter | Value Range (Illustrative) | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average RMSD (Protein) | 1.5 - 2.5 Å | Indicates overall structural stability of the protein. |

| Average RMSD (Ligand) | 0.5 - 1.5 Å | Shows the stability of the ligand's position in the binding site. |

| Average RMSF (Binding Site Residues) | < 1.0 Å | Low fluctuation suggests stable interactions with the ligand. |

Free Energy Perturbation and MM/PBSA (or MM/GBSA) Calculations for Binding Affinity Estimation

To obtain a more accurate estimation of binding affinity than docking scores alone, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used. nih.gov These "end-state" methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models based on snapshots from an MD simulation. nih.govnih.gov The total binding free energy (ΔG_bind) is calculated by summing various energy components, including van der Waals, electrostatic, and solvation energies. samipubco.com

For this compound, MM/GBSA calculations would provide a quantitative ranking of its binding affinity against different targets or relative to other similar inhibitors. nih.gov The analysis can also decompose the total binding energy to identify which energy terms (e.g., van der Waals forces) and which specific amino acid residues contribute most significantly to the binding. samipubco.comresearchgate.net

Table 3: Example of MM/GBSA Binding Free Energy Calculation Components (Note: This table is a hypothetical representation of energy values.)

| Energy Component | Calculated Value (kcal/mol) |

|---|---|

| ΔE_vdw (Van der Waals Energy) | -45.5 |

| ΔE_ele (Electrostatic Energy) | -20.1 |

| ΔG_solv (Total Solvation Free Energy) | +32.8 |

| ΔG_bind (Total Binding Free Energy) | -32.8 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-protein complex (structure-based). nih.govresearchgate.net The key features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR).

A pharmacophore model for this compound would likely feature:

A hydrogen bond donor feature from the primary amine (-NH2) group.

A hydrogen bond acceptor feature from the thiazole nitrogen atom.

A hydrophobic/aromatic feature corresponding to the 3,5-dimethylphenyl ring.

This model could then be used as a 3D query to screen large chemical databases for other diverse compounds that match the pharmacophore and may possess similar biological activity. nih.govnih.gov

Table 4: Hypothetical Pharmacophore Features for this compound

| Feature Type | Number of Features | Location on Molecule |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 1-2 | Exocyclic Amine Group |

| Hydrogen Bond Acceptor (HBA) | 1 | Thiazole Ring Nitrogen |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Studies

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic and safety profile. nih.gov In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process. frontiersin.org These models assess properties like oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. nih.govresearchgate.net

For this compound, ADMET profiling would predict its drug-likeness based on criteria like Lipinski's Rule of Five. impactfactor.org Predictions for Caco-2 cell permeability and human intestinal absorption would indicate its potential for oral absorption. frontiersin.orgnih.gov Toxicity predictions would screen for potential liabilities such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition). nih.gov

Table 5: Predicted ADMET Properties for this compound (Note: These values are predictions based on typical QSAR models.)

| Property | Predicted Value/Classification | Interpretation |

|---|---|---|

| Molecular Weight | 204.29 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | ~3.0 | Optimal range for absorption/permeation |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | High | Indicates good membrane permeability |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of mutagenicity |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). This information is vital for understanding a molecule's reactivity, stability, and intermolecular interactions.

For this compound, quantum chemical studies could identify the most likely sites for protonation or electrophilic/nucleophilic attack. For example, analysis of partial atomic charges would likely show the highest electron density on the nitrogen atoms, making them key sites for hydrogen bonding. nih.gov The HOMO-LUMO energy gap can be used to assess the chemical reactivity and kinetic stability of the molecule.

Table 6: Representative Quantum Chemical Calculation Results (Note: This table provides an example of typical quantum chemical data.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| Partial Charge on Amine N | -0.65 e | Indicates a likely site for hydrogen bond donation. |

Advanced Applications and Future Research Directions for 4 3,5 Dimethylphenyl Thiazol 2 Ylamine

Development as Novel Therapeutic Agents and Preclinical Evaluation

The 2-aminothiazole (B372263) core is a privileged structure in drug discovery, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The development of 4-(3,5-Dimethylphenyl)thiazol-2-ylamine as a novel therapeutic agent is a logical extension of this established potential. The dimethylphenyl group, in particular, has been identified as a key pharmacophore in some biologically active thiazole (B1198619) derivatives. nih.gov

Preclinical evaluation of novel compounds is a critical step in the drug development pipeline. For derivatives of this compound, this would involve a series of in vitro and in vivo studies to determine their efficacy and pharmacological profiles. A significant body of research on related 2-aminothiazole derivatives provides a roadmap for such evaluations. For instance, various 2-aminothiazole analogs have demonstrated potent, nanomolar inhibitory activity against a range of human cancer cell lines, including those of the breast, lung, colon, and central nervous system. nih.gov

A study on novel thiazole-2-amine derivatives highlighted that the presence of a substituted dimethylphenyl group was a key feature for substantial anti-inflammatory potential. nih.gov This suggests that this compound could be a promising candidate for development as an anti-inflammatory agent. Preclinical studies would likely involve assessing its ability to inhibit key inflammatory mediators and pathways.

Furthermore, the anticancer potential of the 2-aminothiazole scaffold is well-documented, with some derivatives progressing to clinical use. nih.gov The preclinical evaluation of this compound for anticancer activity would typically involve screening against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects. For example, a study on 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives, which share a substituted aryl-thiazole motif, showed significant growth inhibitory effects on various human cancer cell lines. nih.gov

The following table summarizes the preclinical data for some representative 2-aminothiazole derivatives, illustrating the types of evaluations that would be relevant for this compound.

| Derivative Class | Therapeutic Area | Preclinical Finding | Reference |

| 2-Aminothiazoles | Cancer | Potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. | nih.gov |

| Thiazole-2-amine derivatives with dimethylphenyl substitution | Inflammation | Substantial anti-inflammatory potential. | nih.gov |

| 3,5-Diaryl-thiazolo[4,5-d]pyrimidin-2-ones | Cancer | Significant growth inhibitory effects on 60 human cancer cell lines. | nih.gov |

| Pyrazolyl thiazolinones | Cancer, Infectious Disease | High antiproliferative activity against a panel of cancer cells and inhibition of Trypanosoma brucei brucei. | researchgate.net |

Exploration as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein or pathway. The 2-aminothiazole scaffold has proven to be a valuable template for the development of such probes, particularly as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.

Derivatives of this compound could be developed as chemical probes to investigate specific biological pathways. For example, the 2-aminothiazole derivative Dasatinib is a potent pan-Src family kinase inhibitor that has been instrumental in elucidating the roles of these kinases in normal and disease physiology. nih.gov Structure-activity relationship (SAR) studies on such compounds could guide the design of selective probes based on the this compound core.

The exploration of this compound as a chemical probe would involve:

Target Identification: Screening the compound against panels of proteins, such as kinases, to identify high-affinity binders.

Selectivity Profiling: Assessing the specificity of the interaction to ensure the probe interacts with a limited number of targets.

Cellular Activity: Confirming that the probe can engage its target in a cellular context and elicit a measurable biological response.

The development of such probes would provide valuable tools for the research community to dissect complex biological pathways and identify new therapeutic targets.

Integration into Hybrid Molecules and Multi-Target Ligands

A contemporary strategy in drug design is the creation of hybrid molecules and multi-target ligands, which combine two or more pharmacophores to interact with multiple biological targets simultaneously. researchgate.net This approach can lead to enhanced efficacy, reduced side effects, and a lower likelihood of developing drug resistance. The this compound moiety is an attractive building block for the synthesis of such molecules.

The 2-aminothiazole scaffold has been successfully incorporated into a variety of hybrid molecules. For example, pyridine-thiazole hybrids have been developed as potential anticancer agents. mdpi.com In these designs, the thiazole component often serves as a key structural element for interaction with the target protein. The 3,5-dimethylphenyl group of this compound could provide additional hydrophobic interactions, potentially enhancing binding affinity and selectivity.

The design of multi-target ligands often involves linking two or more pharmacophores known to interact with different targets. For instance, a molecule could be designed to inhibit both a kinase and another enzyme involved in a complementary signaling pathway. The versatility of the 2-aminothiazole core allows for chemical modifications at several positions, making it amenable to integration into such multi-target constructs. Research in this area would focus on the rational design and synthesis of hybrid molecules containing the this compound scaffold and their subsequent evaluation for multi-target activity.

Challenges and Opportunities in the Translational Research of this compound Derivatives

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. cytivalifesciences.com The journey of a promising compound like this compound from the laboratory to the clinic is fraught with challenges, but also presents significant opportunities.

Challenges:

Promiscuity of the 2-Aminothiazole Scaffold: One of the major challenges with the 2-aminothiazole scaffold is its tendency to be a "frequent hitter" in high-throughput screening campaigns. acs.org This means that these compounds can show activity against a wide range of proteins, making it difficult to develop selective drugs. Careful optimization and selectivity profiling will be crucial to overcome this hurdle.

Pharmacokinetic Properties: Achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties is a common challenge in drug development. researchgate.net Derivatives of this compound will need to be optimized to ensure they have appropriate pharmacokinetic profiles for their intended therapeutic use.

Regulatory Hurdles: Navigating the complex regulatory landscape for drug approval is a significant challenge for any new chemical entity. cytivalifesciences.com This requires extensive preclinical data on efficacy, safety, and manufacturing processes.

Opportunities:

Established Synthetic Routes: The synthesis of 2-aminothiazole derivatives is well-established, which facilitates the generation of a diverse library of analogs for SAR studies and optimization. researchgate.net

Rich Chemical Space: The 2-aminothiazole scaffold offers multiple points for chemical modification, providing ample opportunity to fine-tune the pharmacological properties of the molecule and address issues like promiscuity and poor pharmacokinetics.

Unmet Medical Needs: There are many diseases with a high unmet medical need, such as various cancers and inflammatory disorders. A novel agent derived from this compound with a unique mechanism of action could provide a valuable new treatment option.

Q & A

Q. What are the common synthetic routes for 4-(3,5-Dimethylphenyl)thiazol-2-ylamine?

The compound is synthesized via condensation reactions. For example:

- Method 1 : Reacting 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthio benzaldehyde in toluene under reflux, followed by solvent removal and crystallization from acetone .

- Method 2 : Using substituted benzaldehydes with triazole derivatives in ethanol under reflux with glacial acetic acid as a catalyst . Key variables include solvent choice (e.g., ethanol vs. toluene), reaction time (4–5 hours), and purification via crystallization.

Q. What spectroscopic methods are used to characterize this compound?

Structural elucidation relies on:

- NMR spectroscopy (¹H and ¹³C) to confirm aromatic protons and substituent positions.

- IR spectroscopy to identify functional groups like amines (N–H stretching ~3300 cm⁻¹) and thiazole rings (C–S stretching ~650 cm⁻¹) .

- Mass spectrometry (exact mass: 204.0706 g/mol) to verify molecular weight and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is employed. For example, intramolecular C–H···N hydrogen bonds stabilize planar configurations (r.m.s. deviation: 0.149 Å). Intermolecular hydrogen bonds form layered structures, analyzed via refinement models with riding H-atoms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates, while toluene facilitates azeotropic water removal in condensation reactions .

- Catalyst use : Glacial acetic acid accelerates Schiff base formation in triazole-based syntheses .

- Temperature control : Reflux at 70–100°C optimizes reaction kinetics without decomposition .

- Purification : Flash chromatography or recrystallization (e.g., acetone) improves purity (>98%) .

Q. What analytical methods are recommended for detecting impurities?

- HPLC-MS or GC-MS to identify by-products like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile (Impurity C, CAS 84803-57-6) .

- Reference standards : Use certified materials (e.g., EP impurities) for calibration (Table 1) .

| Impurity ID | Name | CAS Number | Molecular Formula |

|---|---|---|---|

| Imp. B(EP) | 2-(Chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene | 19387-83-8 | C₁₃H₁₈Cl |

| Imp. C(EP) | [4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile | 84803-57-6 | C₁₄H₁₇N |

Q. How to resolve discrepancies in biological activity data across studies?

- Target validation : Use computational docking to predict interactions with biological targets (e.g., kinases or GPCRs) .

- Assay design : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., triazole derivatives with known IC₅₀ values) .

- Batch consistency : Ensure purity (>98% by HPLC) and confirm stereochemistry via SCXRD to exclude structural variability .

Q. What strategies mitigate challenges in structural elucidation?

- Multi-technique approach : Combine NMR, IR, and SCXRD to cross-validate planar structures and hydrogen-bonding networks .